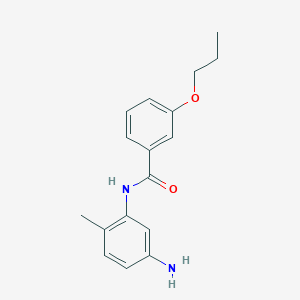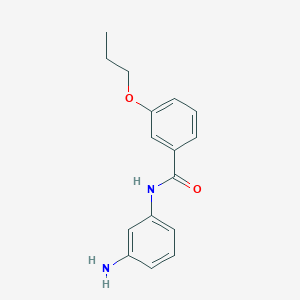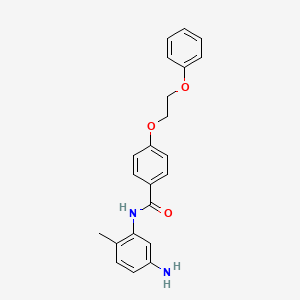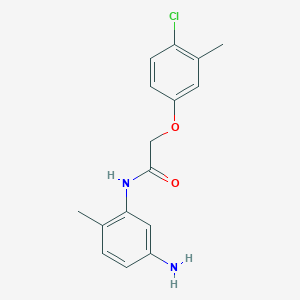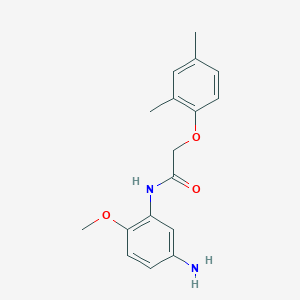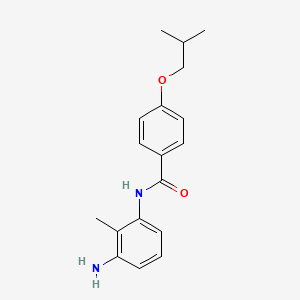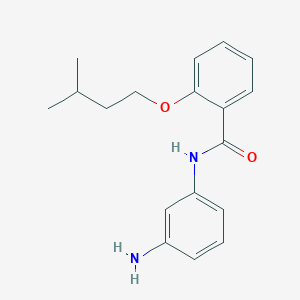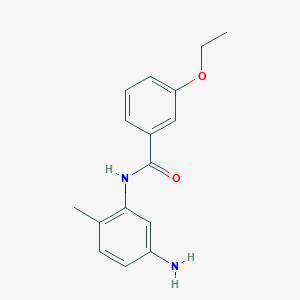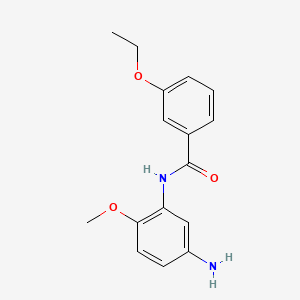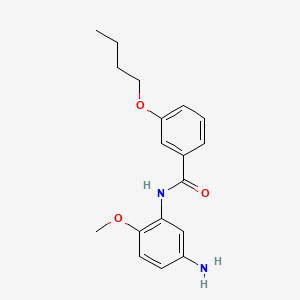![molecular formula C8H12N2OS B1385058 3-[(2-Thienylmethyl)amino]propanamide CAS No. 1040687-65-7](/img/structure/B1385058.png)
3-[(2-Thienylmethyl)amino]propanamide
Vue d'ensemble
Description
3-[(2-Thienylmethyl)amino]propanamide, also known as TMAP, is an organic compound used in proteomics research . It has a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3-[(2-Thienylmethyl)amino]propanamide consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a methyl group attached to the thiophene ring, an amine group attached to the methyl group, and a propanamide group attached to the amine group .Applications De Recherche Scientifique
Synthesis and Anticonvulsant Studies
Research has been conducted on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, synthesized through an uncatalyzed amine exchange reaction and evaluated for anticonvulsant properties. These compounds demonstrated potential for use against generalized seizures due to their activity in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) tests. The ortho and para isomers, in particular, showed notable potency compared to standard drugs, suggesting a significant potential for these derivatives in the management of seizures (Idris, Ayeni, & Sallau, 2011).
Novel Bi-heterocycles as Potent Inhibitors and Less Cytotoxic Agents
Another study focused on the synthesis of a novel series of bi-heterocyclic propanamides, showing promising activity against the urease enzyme and less cytotoxic behavior. This suggests the potential of these compounds in therapeutic applications, particularly considering their favorable therapeutic indices and minimal side effects (Abbasi et al., 2020).
Antimicrobial and Anticancer Properties
Propanamide derivatives have been studied for their antimicrobial and anticancer activities. For example, compounds synthesized based on the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxaline-2(1H)-thione were assessed against human cell lines. Several derivatives demonstrated potent antiproliferative activity, suggesting their potential as anticancer agents. Moreover, these compounds' structure-activity relationships provided valuable insights for further drug development (El Rayes et al., 2019).
Synthesis and Molecular Structure Studies
The synthesis and molecular structure of certain propanamide derivatives have also been a subject of interest. For instance, studies involving the synthesis and characterization of compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide provided valuable information on their crystal structures and potential applications as fluorescent ATRP initiators in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Propriétés
IUPAC Name |
3-(thiophen-2-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8(11)3-4-10-6-7-2-1-5-12-7/h1-2,5,10H,3-4,6H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEWFQPRAUBGBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Thienylmethyl)amino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



